Guggulsterone

Catalog No.
S529583
CAS No.
95975-55-6
M.F
C21H28O2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guggulsterone

CAS Number

95975-55-6

Product Name

Guggulsterone

IUPAC Name

(8R,9S,10R,13S,14S)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/t15-,17+,18+,20+,21-/m1/s1

InChI Key

WDXRGPWQVHZTQJ-NRJJLHBYSA-N

SMILES

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Solubility

Soluble in DMSO

Synonyms

(E)-guggulsterone, (Z)-guggulsterone, guggulsterone, pregna-4,17-diene-3,16-dione, pregna-4,17-diene-3,16-dione, (17E)-isomer, pregna-4,17-diene-3,16-dione, (17Z)-isomer

Canonical SMILES

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CC=C1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Description

The exact mass of the compound Guggulsterone is 312.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnenes - Pregnenediones - Supplementary Records. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties

Guggulsterone exhibits promising anti-inflammatory effects. Studies suggest it may suppress the production of inflammatory mediators like cytokines and leukotrienes []. This property makes it a potential candidate for managing chronic inflammatory diseases such as arthritis, psoriasis, and inflammatory bowel disease [].

Cholesterol-Lowering Effects

Guggulsterone has been shown to lower blood cholesterol levels in several clinical trials. It appears to work by increasing bile acid excretion, thereby promoting the removal of cholesterol from the body. This makes it a potential therapeutic option for managing hyperlipidemia (high cholesterol) [].

Other Potential Applications

Scientific research is exploring guggulsterone's potential applications in various other areas. These include:

  • Obesity management: Studies suggest guggulsterone may aid in weight management by promoting fat metabolism and reducing fat cell formation.
  • Osteoarthritis: Guggulsterone's anti-inflammatory properties might be beneficial in managing osteoarthritis pain and inflammation.
  • Cancer: Some studies suggest guggulsterone may exhibit anti-cancer properties, but more research is needed to confirm its efficacy.

Guggulsterone is a phytosteroid derived from the oleo-gum resin of the plant Commiphora mukul, commonly known as guggul. This compound exists in two stereoisomeric forms: E-guggulsterone and Z-guggulsterone, which exhibit different biological activities and pharmacological profiles. Guggulsterone has garnered attention for its potential therapeutic effects, particularly in lipid metabolism and inflammation modulation, making it a subject of numerous clinical studies and research efforts .

, primarily focusing on the conversion of steroid precursors into the desired isomers. A notable synthetic route for E-guggulsterone involves a two-step process starting from 16,17-epoxy-pregnenolone, utilizing hydrazine reduction followed by Oppenhauer oxidation. This method has been reported to yield E-guggulsterone with high regioselectivity and efficiency . Additionally, guggulsterone can undergo isomerization to convert E-guggulsterone into Z-guggulsterone through exposure to heat, light, or acid catalysis .

Guggulsterone exhibits a range of biological activities, including:

  • Antagonism of nuclear receptors: It acts as an antagonist of the farnesoid X receptor, which plays a role in cholesterol metabolism. Guggulsterone has been shown to influence lipid profiles, although results regarding its efficacy in reducing cholesterol levels are mixed .
  • Anti-inflammatory effects: Both isomers have demonstrated anti-inflammatory properties, particularly in inhibiting nitric oxide production in macrophages .
  • Hormonal interactions: Guggulsterone interacts with various steroid hormone receptors, including mineralocorticoid and glucocorticoid receptors, exhibiting antagonistic or partial agonistic activities depending on the receptor type .

Several synthesis methods have been developed for guggulsterone, focusing on both traditional organic synthesis and more modern approaches that emphasize sustainability. Key methods include:

  • Hydrazine Reduction and Oppenhauer Oxidation: This two-step process effectively synthesizes E-guggulsterone from steroid precursors with high yields .
  • Green Chemistry Approaches: Recent studies have explored environmentally friendly methods for synthesizing guggulsterone derivatives, aligning with contemporary trends in sustainable chemistry .

Guggulsterone is primarily used in dietary supplements aimed at weight management and cholesterol regulation. Its applications extend to:

  • Nutraceuticals: Guggulsterone is included in formulations targeting lipid metabolism and cardiovascular health.
  • Pharmaceutical research: Investigations into its potential as a therapeutic agent for conditions like hyperlipidemia and inflammation are ongoing .

Research has highlighted guggulsterone's interactions with various biological pathways:

  • It has been identified as a ligand for several nuclear receptors, influencing metabolic processes related to cholesterol and fat metabolism .
  • Studies indicate that guggulsterones can modulate inflammatory responses by inhibiting key enzymes involved in inflammatory pathways .

Guggulsterone shares structural similarities with other phytosteroids and compounds derived from plant sources. Notable comparisons include:

CompoundSourceBiological ActivityUnique Features
CholesterolAnimal tissuesEssential for cell membrane structurePrecursor for steroid hormones
Beta-sitosterolVarious plantsCholesterol-lowering effectsWidely used in dietary supplements
StigmasterolPlant oilsAnti-inflammatory propertiesSimilar structure to cholesterol
SitosterolPlant oilsHypocholesterolemic effectsCommonly found in vegetable oils

Guggulsterone's uniqueness lies in its dual stereoisomerism (E and Z forms), which contributes to its varied pharmacological effects. Unlike many other phytosterols, guggulsterone has been extensively studied for its specific interactions with nuclear receptors affecting lipid metabolism and inflammation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

312.208930132 g/mol

Monoisotopic Mass

312.208930132 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6CST3U34GN

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39025-23-5

Wikipedia

Guggulsterone

Dates

Modify: 2023-08-15
1: Shi JJ, Jia XL, Li M, Yang N, Li YP, Zhang X, Gao N, Dang SS. Guggulsterone induces apoptosis of human hepatocellular carcinoma cells through intrinsic mitochondrial pathway. World J Gastroenterol. 2015 Dec 21;21(47):13277-87. doi: 10.3748/wjg.v21.i47.13277. PubMed PMID: 26715810; PubMed Central PMCID: PMC4679759.
2: Zhong F, Yang J, Tong ZT, Chen LL, Fan LL, Wang F, Zha XL, Li J. Guggulsterone inhibits human cholangiocarcinoma Sk-ChA-1 and Mz-ChA-1 cell growth by inducing caspase-dependent apoptosis and downregulation of survivin and Bcl-2 expression. Oncol Lett. 2015 Sep;10(3):1416-1422. Epub 2015 Jun 19. PubMed PMID: 26622683; PubMed Central PMCID: PMC4533301.
3: Shishodia S, Azu N, Rosenzweig JA, Jackson DA. Guggulsterone for Chemoprevention of Cancer. Curr Pharm Des. 2016;22(3):294-306. Review. PubMed PMID: 26561056.
4: Kulhari A, Sheorayan A, Chaudhury A, Sarkar S, Kalia RK. Quantitative determination of guggulsterone in existing natural populations of Commiphora wightii (Arn.) Bhandari for identification of germplasm having higher guggulsterone content. Physiol Mol Biol Plants. 2015 Jan;21(1):71-81. doi: 10.1007/s12298-014-0271-1. Epub 2014 Nov 22. PubMed PMID: 25648764; PubMed Central PMCID: PMC4312330.
5: Xu HB, Xu LZ, Mao XP, Fu J. Guggulsterone of Commiphora mukul resin reverses drug resistance in imatinib-resistant leukemic cells by inhibiting cyclooxygenase-2 and P-glycoprotein. Phytomedicine. 2014 Jun 15;21(7):1004-9. doi: 10.1016/j.phymed.2014.02.014. Epub 2014 Mar 26. PubMed PMID: 24680616.
6: Yamada T, Sugimoto K. Guggulsterone and Its Role in Chronic Diseases. Adv Exp Med Biol. 2016;929:329-361. PubMed PMID: 27771932.
7: Huang C, Wang J, Lu X, Hu W, Wu F, Jiang B, Ling Y, Yang R, Zhang W. Z-guggulsterone negatively controls microglia-mediated neuroinflammation via blocking IκB-α-NF-κB signals. Neurosci Lett. 2016 Apr 21;619:34-42. doi: 10.1016/j.neulet.2016.02.021. Epub 2016 Feb 12. PubMed PMID: 26879835.
8: Mithila MV, Khanum F. The appetite regulatory effect of guggulsterones in rats: a repertoire of plasma hormones and neurotransmitters. J Diet Suppl. 2014 Sep;11(3):262-71. doi: 10.3109/19390211.2014.937045. Epub 2014 Jul 15. PubMed PMID: 25025986.
9: Xu HB, Shen ZL, Fu J, Xu LZ. Reversal of doxorubicin resistance by guggulsterone of Commiphora mukul in vivo. Phytomedicine. 2014 Sep 25;21(11):1221-9. doi: 10.1016/j.phymed.2014.06.003. Epub 2014 Jul 25. PubMed PMID: 25172783.
10: Noh EM, Chung EY, Youn HJ, Jung SH, Hur H, Lee YR, Kim JS. Cis-guggulsterone inhibits the IKK/NF-κB pathway, whereas trans-guggulsterone inhibits MAPK/AP-1 in MCF 7 breast cancer cells: guggulsterone regulates MMP 9 expression in an isomer-specific manner. Int J Mol Med. 2013 Feb;31(2):393-9. doi: 10.3892/ijmm.2012.1214. Epub 2012 Dec 14. PubMed PMID: 23242121.
11: Chen XZ, Xu HB, Xu LZ, Mao XP, Li L. Guggulsterone regulates the function and expression of P-glycoprotein in rat brain microvessel endothelial cells. Eur J Pharmacol. 2013 Oct 15;718(1-3):24-9. doi: 10.1016/j.ejphar.2013.09.010. Epub 2013 Sep 13. PubMed PMID: 24041929.
12: Pal P, Kanaujiya JK, Lochab S, Tripathi SB, Sanyal S, Behre G, Trivedi AK. Proteomic analysis of rosiglitazone and guggulsterone treated 3T3-L1 preadipocytes. Mol Cell Biochem. 2013 Apr;376(1-2):81-93. doi: 10.1007/s11010-012-1551-0. Epub 2012 Dec 30. PubMed PMID: 23275126.
13: Zhong F, Tong ZT, Fan LL, Zha LX, Wang F, Yao MQ, Gu KS, Cao YX. Guggulsterone-induced apoptosis in cholangiocarcinoma cells through ROS/JNK signaling pathway. Am J Cancer Res. 2016 Jan 15;6(2):226-37. eCollection 2016. PubMed PMID: 27186398; PubMed Central PMCID: PMC4859655.
14: Kim BH, Yoon JH, Yang JI, Myung SJ, Lee JH, Jung EU, Yu SJ, Kim YJ, Lee HS, Kim CY. Guggulsterone attenuates activation and survival of hepatic stellate cell by inhibiting nuclear factor kappa B activation and inducing apoptosis. J Gastroenterol Hepatol. 2013 Dec;28(12):1859-68. doi: 10.1111/jgh.12314. PubMed PMID: 23808824.
15: Chen Z, Huang C, Ding W. Z-Guggulsterone Improves the Scopolamine-Induced Memory Impairments Through Enhancement of the BDNF Signal in C57BL/6J Mice. Neurochem Res. 2016 Dec;41(12):3322-3332. Epub 2016 Sep 28. PubMed PMID: 27677871.
16: Agrawal P, Vegda R, Laddha K. Simultaneous Estimation of Withaferin A and Z-Guggulsterone in Marketed Formulation by RP-HPLC. J Chromatogr Sci. 2015 Jul;53(6):940-4. doi: 10.1093/chromsci/bmu153. Epub 2015 Jan 8. PubMed PMID: 25572656.
17: Kong JN, He Q, Wang G, Dasgupta S, Dinkins MB, Zhu G, Kim A, Spassieva S, Bieberich E. Guggulsterone and bexarotene induce secretion of exosome-associated breast cancer resistance protein and reduce doxorubicin resistance in MDA-MB-231 cells. Int J Cancer. 2015 Oct 1;137(7):1610-20. doi: 10.1002/ijc.29542. Epub 2015 Apr 27. PubMed PMID: 25833198; PubMed Central PMCID: PMC4503537.
18: Xu HB, Yu J, Xu LZ, Fu J. Regulation of P-glycoprotein efflux activity by Z-guggulsterone of Commiphora mukul at the blood-brain barrier. J Neurol Sci. 2016 Apr 15;363:147-52. doi: 10.1016/j.jns.2016.02.046. Epub 2016 Feb 20. PubMed PMID: 27000241.
19: Dixit D, Ghildiyal R, Anto NP, Ghosh S, Sharma V, Sen E. Guggulsterone sensitizes glioblastoma cells to Sonic hedgehog inhibitor SANT-1 induced apoptosis in a Ras/NFκB dependent manner. Cancer Lett. 2013 Aug 19;336(2):347-58. doi: 10.1016/j.canlet.2013.03.025. Epub 2013 Mar 31. PubMed PMID: 23548480.
20: Kim DG, Bae GS, Choi SB, Jo IJ, Shin JY, Lee SK, Kim MJ, Kim MJ, Jeong HW, Choi CM, Seo SH, Choo GC, Seo SW, Song HJ, Park SJ. Guggulsterone attenuates cerulein-induced acute pancreatitis via inhibition of ERK and JNK activation. Int Immunopharmacol. 2015 May;26(1):194-202. doi: 10.1016/j.intimp.2015.03.030. Epub 2015 Apr 2. PubMed PMID: 25843255.

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